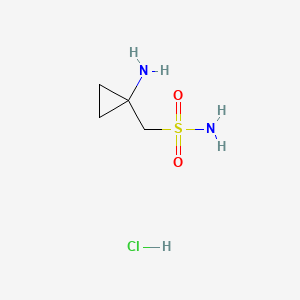![molecular formula C10H18NNaO4S B13471309 Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is a versatile chemical compound used in various scientific research fields. It offers unique properties that contribute to the development of new materials and pharmaceuticals, making it an indispensable tool for innovative advancements.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate typically involves the protection of amines using the tert-butyloxycarbonyl (Boc) group. This process can be carried out under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the Boc protecting group, which can be selectively cleaved under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids like trifluoroacetic acid and HCl, as well as bases such as sodium hydroxide and DMAP . These reagents facilitate the addition, removal, and transformation of functional groups within the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the removal of the Boc group results in the formation of the corresponding amine .
Scientific Research Applications
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is widely used in scientific research due to its unique properties. It is employed in the development of new materials and pharmaceuticals, contributing to advancements in chemistry, biology, medicine, and industry. The compound’s versatility makes it an essential tool for researchers exploring innovative solutions to complex problems.
Mechanism of Action
The mechanism of action of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate involves the selective cleavage of the Boc protecting group under specific conditions . This process allows for the controlled release of the corresponding amine, which can then participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and desired outcome.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate include other Boc-protected amines and sodium tert-butoxide . These compounds share similar reactivity and applications in organic synthesis and research.
Uniqueness: The uniqueness of this compound lies in its specific structure and properties, which make it particularly suitable for certain applications in scientific research. Its ability to undergo selective reactions and its versatility in various fields highlight its importance as a valuable research tool.
Properties
Molecular Formula |
C10H18NNaO4S |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
sodium;[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]methanesulfinate |
InChI |
InChI=1S/C10H19NO4S.Na/c1-9(2,3)15-8(12)11-6-10(4-5-10)7-16(13)14;/h4-7H2,1-3H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
VIRVNGGVXUVUQW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


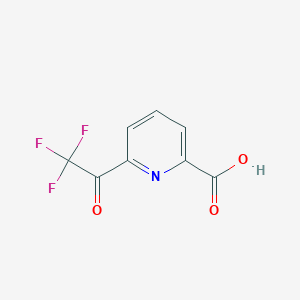
![(2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13471241.png)
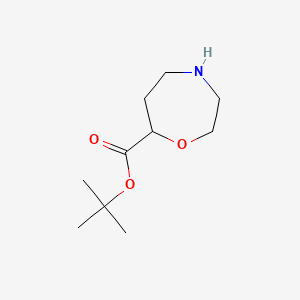

![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
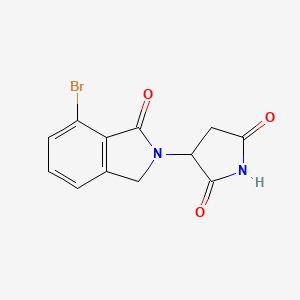
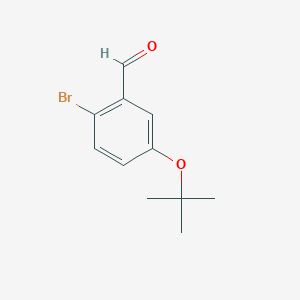
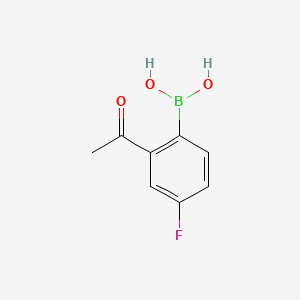
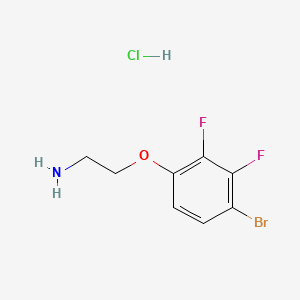
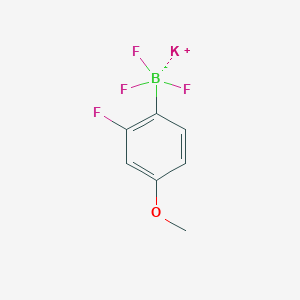
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
